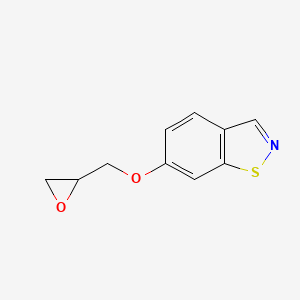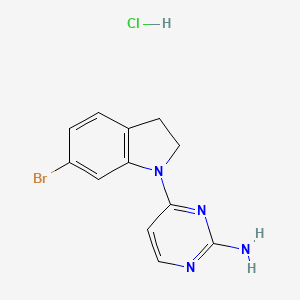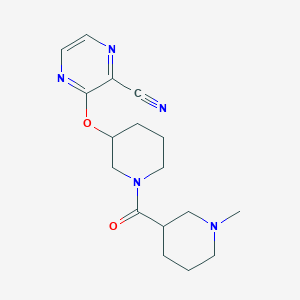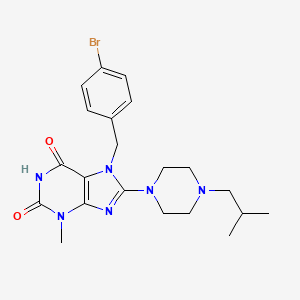![molecular formula C20H18BrCl2N3OS B2582969 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide CAS No. 899918-16-2](/img/structure/B2582969.png)
2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a sulfanyl group, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, the sulfanyl group, and the acetamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its molecular structure. The imidazole ring, the sulfanyl group, and the acetamide group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Antibacterial and Antimicrobial Properties
Research indicates that various derivatives of acetamide, similar in structure to the compound , have shown promising antibacterial and antimicrobial properties. For instance, N-substituted derivatives of 1,3,4-oxadiazole and acetamide derivatives have been evaluated for their antibacterial potential against both gram-negative and gram-positive bacteria. Notably, certain compounds within this class have exhibited remarkable inhibitory activity against bacteria like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, demonstrating their potential as antibacterial agents (Siddiqui et al., 2014), (Nafeesa et al., 2017), (Iqbal et al., 2017).
Enzyme Inhibition and Antioxidant Activity
Some acetamide derivatives exhibit significant enzyme inhibition properties and antioxidant activities. This suggests a potential role in therapeutic applications, specifically targeting enzymatic processes and oxidative stress-related conditions (Rehman et al., 2016), (Chkirate et al., 2019).
Antiprotozoal Properties
Compounds structurally similar to 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide have also been studied for their antiprotozoal properties. For instance, some derivatives have shown strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting potential as antiprotozoal agents (Pérez‐Villanueva et al., 2013).
Anticancer Potential
Research on acetamide derivatives has also explored their anticancer potential. Certain compounds have demonstrated activity against various cancer cell lines, indicating their potential use in cancer treatment. These compounds have shown cytostatic effects on cells, suggesting that they could be considered for further investigation as anticancer agents (Zyabrev et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(4-bromophenyl)-2-ethyl-2-methylimidazol-4-yl]sulfanyl-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrCl2N3OS/c1-3-20(2)25-18(12-4-6-13(21)7-5-12)19(26-20)28-11-17(27)24-16-9-14(22)8-15(23)10-16/h4-10H,3,11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLKMEMJVNXRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=N1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrCl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2582888.png)
![N'-(4-chlorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2582889.png)
![[2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2582892.png)


![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2582895.png)
![3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane](/img/structure/B2582896.png)
![benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate](/img/structure/B2582898.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2582902.png)

![6-isobutyl-3-(4-(m-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2582908.png)
![{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B2582909.png)